1-ethyl-3-methyl-5-(propan-2-yloxy)-1H-pyrazol-4-amine
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Overview
Description
1-ethyl-3-methyl-5-(propan-2-yloxy)-1H-pyrazol-4-amine is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-3-methyl-5-(propan-2-yloxy)-1H-pyrazol-4-amine typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of Substituents: The ethyl, methyl, and propan-2-yloxy groups are introduced through various substitution reactions. For example, alkylation reactions using alkyl halides can be employed to introduce the ethyl and methyl groups.
Amination: The final step involves the introduction of the amine group at the 4-position of the pyrazole ring. This can be achieved through nucleophilic substitution reactions using appropriate amine precursors.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Common industrial methods include:
Batch Synthesis: Involves the sequential addition of reagents in a controlled manner, followed by purification steps to isolate the desired product.
Continuous Flow Synthesis: Involves the continuous flow of reactants through a reactor, allowing for efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-3-methyl-5-(propan-2-yloxy)-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as hydrazines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while substitution reactions can lead to a variety of substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 1-ethyl-3-methyl-5-(propan-2-yloxy)-1H-pyrazol-4-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The exact pathways and molecular targets involved can vary based on the specific context and application.
Comparison with Similar Compounds
Similar Compounds
1-ethyl-3-methyl-5-(propan-2-yloxy)-1H-pyrazole: Lacks the amine group at the 4-position.
1-ethyl-3-methyl-5-(propan-2-yloxy)-1H-pyrazol-4-ol: Contains a hydroxyl group instead of an amine group at the 4-position.
1-ethyl-3-methyl-5-(propan-2-yloxy)-1H-pyrazol-4-carboxylic acid: Contains a carboxylic acid group at the 4-position.
Uniqueness
1-ethyl-3-methyl-5-(propan-2-yloxy)-1H-pyrazol-4-amine is unique due to the presence of the amine group at the 4-position, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets and enables the compound to participate in a variety of chemical reactions.
Properties
Molecular Formula |
C9H17N3O |
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Molecular Weight |
183.25 g/mol |
IUPAC Name |
1-ethyl-3-methyl-5-propan-2-yloxypyrazol-4-amine |
InChI |
InChI=1S/C9H17N3O/c1-5-12-9(13-6(2)3)8(10)7(4)11-12/h6H,5,10H2,1-4H3 |
InChI Key |
WXPDCJXDEPZFFG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=N1)C)N)OC(C)C |
Origin of Product |
United States |
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